molecular formula C10H20N2 B8321709 1-Cyano-3,5,5-trimethylhexylamine

1-Cyano-3,5,5-trimethylhexylamine

Cat. No.: B8321709
M. Wt: 168.28 g/mol
InChI Key: YFLXTVGVHWYMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-3,5,5-trimethylhexylamine is a nitrile-containing compound characterized by a hexylamine backbone substituted with a cyano group at position 1 and methyl groups at positions 3, 5, and 3.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-amino-4,6,6-trimethylheptanenitrile

InChI

InChI=1S/C10H20N2/c1-8(5-9(12)7-11)6-10(2,3)4/h8-9H,5-6,12H2,1-4H3

InChI Key

YFLXTVGVHWYMHR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C#N)N)CC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several nitriles and amines with structural or functional similarities, though none match the exact structure of 1-cyano-3,5,5-trimethylhexylamine. Below is a comparative analysis of key compounds:

Table 1: Comparison of Nitriles and Related Compounds

Compound Name Structure/Key Features Biological/Functional Role Toxicity/Stability Insights Source in Evidence
1-Cyano-3,4-epithiobutane Nitrile with epithio group Degradation product of glucosinolates; contributes to pungent odors in plants . Higher toxicity in rats compared to synthetic nitriles .
3-Methyl-2-butenenitrile Branched nitrile with unsaturated bond Flavor compound in Pugionium species; associated with spicy/pungent aromas . Not explicitly reported; low olfactory threshold.
Benzenepropanenitrile Aromatic nitrile Key flavor marker in plant volatiles; synthesized via glucosinolate degradation . Limited toxicity data; stable under ambient conditions.
1-Cyano-3,3-diphenylpropyl... Complex nitrile with diphenyl and piperidine Pharmacologically active (e.g., piritramide, a synthetic opioid analog) . Regulated under narcotic control laws .

Key Findings from Comparative Analysis

Structural Diversity and Functional Roles: 1-Cyano-3,4-epithiobutane and 3-methyl-2-butenenitrile are plant-derived nitriles linked to defense mechanisms and flavor profiles . Their reactivity and low olfactory thresholds make them critical in plant-environment interactions. In contrast, 1-cyano-3,3-diphenylpropyl derivatives (e.g., piritramide) are synthetic nitriles with pharmaceutical applications, highlighting the versatility of nitrile groups in drug design .

Toxicity and Stability: Natural nitriles like 1-cyano-3,4-epithiobutane exhibit higher toxicity in mammalian models compared to synthetic analogs (e.g., n-valeronitrile), suggesting structure-dependent metabolic pathways . Synthetic nitriles (e.g., piritramide) are regulated due to psychoactive properties, emphasizing the need for rigorous safety profiling in drug development .

Analytical Detection: Volatile nitriles (e.g., benzenepropanenitrile) are detectable via HS/GC-IMS and SPME/GC-MS, with high model predictive accuracy (Q² = 0.972–0.997) . These methods could theoretically apply to 1-cyano-3,5,5-trimethylhexylamine if volatility permits.

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